3-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester
CAS No.:
Cat. No.: VC13764057
Molecular Formula: C10H10Br2O3
Molecular Weight: 337.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10Br2O3 |
|---|---|
| Molecular Weight | 337.99 g/mol |
| IUPAC Name | methyl 3-bromo-2-(bromomethyl)-4-methoxybenzoate |
| Standard InChI | InChI=1S/C10H10Br2O3/c1-14-8-4-3-6(10(13)15-2)7(5-11)9(8)12/h3-4H,5H2,1-2H3 |
| Standard InChI Key | XAABTWWFSLPRFK-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)C(=O)OC)CBr)Br |
| Canonical SMILES | COC1=C(C(=C(C=C1)C(=O)OC)CBr)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
3-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester belongs to the class of benzoic acid derivatives, with the following structural attributes:
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Systematic IUPAC Name: Methyl 3-bromo-2-(bromomethyl)-4-methoxybenzoate
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Molecular Formula: C₁₀H₁₀Br₂O₃
The compound’s structure (Fig. 1) includes a benzene ring substituted with:
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A bromine atom at the 3-position.
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A bromomethyl (-CH₂Br) group at the 2-position.
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A methoxy (-OCH₃) group at the 4-position.
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A methyl ester (-COOCH₃) at the 1-position.
Figure 1: Proposed structure of 3-bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester.
Synthesis and Manufacturing Processes
Industrial Synthesis
MolCore BioPharmatech’s patented route involves a multi-step bromination of methyl 4-methoxy-2-methylbenzoate (Fig. 2) :
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Initial Bromination: Reacting the starting material with bromine (Br₂) in acetic acid to introduce the first bromine at the 3-position.
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Side-Chain Bromination: Using N-bromosuccinimide (NBS) under radical initiation conditions to brominate the 2-methyl group, yielding the bromomethyl substituent.
Key Reaction Conditions:
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Temperature: 70–80°C
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Catalysts: Azobisisobutyronitrile (AIBN) for radical bromination
Figure 2: Proposed synthetic pathway for 3-bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester.
Laboratory-Scale Alternatives
A modified approach adapted from methyl 3-bromo-2-methylbenzoate synthesis (CAS 99548-54-6) employs thionyl chloride (SOCl₂) for esterification :
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Esterification: 3-Bromo-2-bromomethyl-4-methoxybenzoic acid is refluxed with methanol and SOCl₂ to form the methyl ester.
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Purification: Flash chromatography using ethyl acetate/hexane (1:3) achieves ≥99% purity .
Table 1: Comparative Synthesis Routes
| Parameter | Industrial Route | Laboratory Route |
|---|---|---|
| Brominating Agent | Br₂/NBS | SOCl₂ |
| Temperature | 70–80°C | 70°C |
| Yield | 85% | 99% |
| Purity | ≥97% | ≥99% |
Applications in Pharmaceutical Research
Role as an API Intermediate
The compound’s dual bromine atoms serve as leaving groups in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling access to biaryl and aminobenzamide scaffolds . For example:
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Anticancer Agents: Coupling with pyridinyl boronic acids yields kinase inhibitors .
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Antibiotics: Amination reactions produce β-lactamase-resistant cephalosporin analogs .
Supramolecular Chemistry
In coordination chemistry, the bromomethyl group facilitates ligand functionalization. A 2025 study utilized similar bromo-esters to synthesize luminescent lanthanide metallogels for bioimaging .
Recent Advances and Future Directions
Green Bromination Techniques
A 2025 ChemRxiv publication demonstrated bromonium ion-mediated bromination using H₂O₂/HBr, reducing bromide waste by 50% . Adapting this to 3-bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester could enhance sustainability.
Targeted Drug Delivery
Ongoing research explores covalent conjugation of this compound to monoclonal antibodies for site-specific chemotherapy .
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